

physicochemical properties of 2-(2-Methylpiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Methylpiperidin-1-yl)ethanamine

Cat. No.: B1587588

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(2-Methylpiperidin-1-yl)ethanamine**

Introduction

2-(2-Methylpiperidin-1-yl)ethanamine (CAS No. 768-08-1) is a diamine featuring a substituted piperidine ring linked to an ethylamine moiety.^{[1][2]} As a structural motif, the piperidine ring is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of two basic nitrogen atoms—a tertiary amine within the piperidine ring and a primary amine on the ethyl chain—makes this molecule's physicochemical behavior, particularly its ionization state, highly dependent on pH. Understanding these properties is not merely an academic exercise; it is fundamental for any researcher aiming to utilize this compound in drug discovery and development. Properties such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (S) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential therapeutic efficacy.

This guide provides a comprehensive overview of the core physicochemical properties of **2-(2-Methylpiperidin-1-yl)ethanamine**. Recognizing that direct experimental data for this specific compound is not widely published, we shift the focus from simple data reporting to enabling robust scientific inquiry. We provide authoritative, field-proven experimental protocols for determining these critical parameters, explaining the causality behind methodological choices.

This document is designed to empower researchers to generate reliable, high-quality data, forming a solid foundation for further investigation in drug development programs.

Molecular Identity and Core Computed Properties

A precise understanding of a compound's fundamental identifiers is the first step in any scientific investigation. These properties are intrinsic to the molecule and form the basis for both experimental design and computational modeling.

Property	Value	Source
IUPAC Name	2-(2-methylpiperidin-1-yl)ethanamine	PubChem[1]
CAS Number	768-08-1	ChemicalBook[2]
Molecular Formula	C ₈ H ₁₈ N ₂	PubChem[1]
Molecular Weight	142.24 g/mol	PubChem[1][3]
Canonical SMILES	CC1CCCCN1CCN	PubChemLite[4]
Predicted XlogP	0.6	PubChemLite[4]

Note: XlogP is a computationally predicted value for the octanol-water partition coefficient. While useful for initial screening, it must be validated by experimental determination.

Acid Dissociation Constant (pKa): The Key to Ionization

The pKa value quantifies the strength of an acid or base. For **2-(2-Methylpiperidin-1-yl)ethanamine**, which possesses two basic nitrogen centers, determining its pKa values is critical. These values dictate the proportion of charged (protonated) versus neutral species at a given physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding.[5] Since the molecule has two basic centers, it will have two distinct pKa values corresponding to the protonation equilibria of the primary and tertiary amines.

Importance in Drug Development

- Absorption: The charge state of a drug influences its ability to cross biological membranes. The neutral form is typically more lipid-soluble and readily absorbed, while the ionized form is more water-soluble.
- Solubility & Formulation: The ionized form generally exhibits significantly higher aqueous solubility, a critical factor for developing parenteral (injectable) formulations.[6]
- Receptor Interaction: The specific charge state may be essential for binding to the target protein through ionic interactions.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reliability.[7] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid, in this case) is incrementally added. The pKa is determined from the inflection point(s) of the resulting titration curve.[5][8]

Methodology Rationale: This protocol is a self-validating system. The use of a calibrated pH meter ensures accurate pH readings, while the slow, controlled addition of titrant allows the system to reach equilibrium at each step. Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[7]

Step-by-Step Protocol:

- Preparation of Solutions:
 - Prepare a ~1 mM solution of **2-(2-Methylpiperidin-1-yl)ethanamine** in deionized water. The concentration should be high enough for accurate detection but low enough to ensure complete dissolution.
 - Prepare standardized 0.1 M hydrochloric acid (HCl) as the titrant.
 - Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the experiment.[7]

- System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa range.
- Titration Setup:
 - Place a known volume (e.g., 25 mL) of the analyte solution into a jacketed reaction vessel maintained at a constant temperature (e.g., 25°C).
 - Add KCl solution to achieve the desired ionic strength.
 - Place the vessel on a magnetic stirrer and begin gentle agitation.
 - Immerse the calibrated pH electrode and a titrant delivery tip into the solution.
 - Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.^[7]
- Data Collection:
 - Record the initial pH of the solution.
 - Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
 - After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.^[7]
 - Continue the titration well past the equivalence points to capture the full sigmoidal curve(s).
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of HCl added (x-axis).
 - The pKa values correspond to the pH at the half-equivalence points. These are found at the midpoints of the steep sections of the titration curve. Mathematically, the pKa is the pH where half of the amine groups are protonated.

- Alternatively, the pKa can be determined with higher precision by calculating the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$). The peaks of the first derivative plot correspond to the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Measuring Fat vs. Water Preference

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties. It is quantified as the logarithm of the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9][10]

$$\log\text{P} = \log_{10}([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})$$

A positive logP indicates a preference for the lipid phase (lipophilic), while a negative logP indicates a preference for the aqueous phase (hydrophilic).[9]

Importance in Drug Development

- Membrane Permeability: The "Rule of Five" suggests that compounds with a logP greater than 5 may have poor absorption or permeation.[11] LogP is a key indicator of a molecule's ability to cross the lipid bilayers of cell membranes, including the intestinal wall and the blood-brain barrier.
- Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.
- Toxicity & Promiscuity: Very high lipophilicity can lead to non-specific binding to various proteins and lipids, potentially causing toxicity and off-target effects.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for logP determination. It involves directly measuring the concentration of the analyte in both phases after they have reached thermodynamic equilibrium.[9]

Methodology Rationale: The mutual pre-saturation of the n-octanol and aqueous buffer phases is a critical step to ensure that the volume and properties of each phase do not change upon mixing.[\[12\]](#) Allowing the system to shake for 24 hours ensures that true thermodynamic equilibrium is reached. Centrifugation provides a clean and complete separation of the two phases, which is essential for accurate concentration analysis.

Step-by-Step Protocol:

- Phase Preparation:
 - Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
 - Combine the buffer and n-octanol in a large separation funnel. Shake vigorously and allow the layers to separate. Repeat this process to create mutually saturated solvents.[\[12\]](#)
- Sample Preparation:
 - Accurately prepare a stock solution of **2-(2-Methylpiperidin-1-yl)ethanamine** in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.
- Partitioning:
 - In a glass vial, combine a precise volume of the analyte stock solution with a precise volume of pre-saturated n-octanol (e.g., 5 mL of each).
 - Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Phase Separation:
 - Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 3000 rpm for 15 minutes) to achieve a sharp separation between the aqueous and organic layers.
- Quantification:

- Carefully withdraw a known aliquot from each phase, avoiding contamination from the interface.
- Determine the concentration of the analyte in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.

- Calculation:
 - Calculate the partition coefficient (P) using the measured concentrations.
 - The logP is the base-10 logarithm of P.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Methylpiperidin-1-yl)ethan-1-amine | C8H18N2 | CID 3149263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-methylpiperidin-1-yl)ethanamine | 768-08-1 [chemicalbook.com]
- 3. 2-(2-Methylpiperidin-1-yl)ethanamine , 95% , 768-08-1 - CookeChem [cookechem.com]
- 4. PubChemLite - 2-(2-methylpiperidin-1-yl)ethan-1-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. byjus.com [byjus.com]
- 9. acdlabs.com [acdlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]

- 12. [agilent.com](https://www.agilent.com) [agilent.com]
- To cite this document: BenchChem. [physicochemical properties of 2-(2-Methylpiperidin-1-yl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587588#physicochemical-properties-of-2-2-methylpiperidin-1-yl-ethanamine\]](https://www.benchchem.com/product/b1587588#physicochemical-properties-of-2-2-methylpiperidin-1-yl-ethanamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com